TAS2R14 agonist-2
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Overview
Description
TAS2R14 agonist-2, also known as Compound 28.1, is a potent and selective activator of the bitter taste receptor TAS2R14. This receptor is part of the G protein-coupled receptor family and is known for its ability to detect a wide range of bitter compounds. TAS2R14 is expressed not only in taste bud cells but also in various extraoral tissues, including the lungs, smooth muscle cells, heart, and brain .
Preparation Methods
The synthesis of TAS2R14 agonist-2 typically begins with flufenamic acid, a non-steroidal anti-inflammatory drug known to activate TAS2R14 at sub-micromolar concentrations. The structure-based modeling approach is used to design new agonists, followed by chemical synthesis and in vitro profiling to improve potency . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Chemical Reactions Analysis
TAS2R14 agonist-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TAS2R14 agonist-2 has several scientific research applications:
Chemistry: It is used to study the structure-activity relationships of bitter taste receptors and to design new agonists with improved potency.
Industry: It is used in the development of bitter taste masking agents for pediatric drugs and other products.
Mechanism of Action
TAS2R14 agonist-2 activates the TAS2R14 receptor by binding to its ligand-binding pockets. This activation leads to the coupling of the receptor with G proteins, such as gustducin and Gi2, which then trigger downstream signaling pathways. The activation of TAS2R14 by this compound has been linked to the relaxation of airway smooth muscle and the modulation of innate immune responses .
Comparison with Similar Compounds
TAS2R14 agonist-2 is unique in its high potency and selectivity for the TAS2R14 receptor. Similar compounds include:
Flufenamic acid: A non-steroidal anti-inflammatory drug that also activates TAS2R14 but with lower potency.
Aristolochic acid: Another TAS2R14 agonist with different binding properties.
These compounds share the ability to activate TAS2R14 but differ in their potency, selectivity, and specific physiological effects.
Properties
Molecular Formula |
C13H10F3N7 |
---|---|
Molecular Weight |
321.26 g/mol |
IUPAC Name |
4-methyl-N-[2-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H10F3N7/c1-7-6-10(13(14,15)16)19-12(17-7)18-9-5-3-2-4-8(9)11-20-22-23-21-11/h2-6H,1H3,(H,17,18,19)(H,20,21,22,23) |
InChI Key |
XXKGCSWBGJTTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2C3=NNN=N3)C(F)(F)F |
Origin of Product |
United States |
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